N-Acetyl-D3-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine
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Overview
Description
N-Acetyl-D3-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine is a synthetic compound that belongs to the class of cysteine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D3-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine and ethyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D3-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethoxycarbonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, such as antioxidant properties or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Acetyl-D3-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: The compound may scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-Carboxymethyl-L-cysteine: Used in the treatment of respiratory disorders.
N-Acetyl-D3-S-(2-carboxyethyl)-L-cysteine: A related compound with similar properties.
Uniqueness
N-Acetyl-D3-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other cysteine derivatives.
Properties
Molecular Formula |
C11H19NO5S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16) |
InChI Key |
QAQFHSOGQBNKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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